molecular formula C11H19NO3 B2676215 Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate CAS No. 2090138-86-4

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B2676215
CAS No.: 2090138-86-4
M. Wt: 213.277
InChI Key: XOIWHDNZUZHFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. Compounds featuring the 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for treating conditions such as pain, anxiety, and movement disorders . The structural motif of this scaffold is also explored for its potential in developing neuropeptide Y5 receptor antagonists, which are relevant for the treatment of eating disorders and obesity . The ethyl carboxylate group in its structure provides a versatile handle for further synthetic modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. As a key intermediate, it facilitates the development of novel bioactive molecules aimed at various central nervous system (CNS) and inflammatory conditions . This product is intended for research applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)9-3-6-12-11(9)4-7-14-8-5-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIWHDNZUZHFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Mechanism of Action

The mechanism by which ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 1-Aza vs. 2-Aza Derivatives

Ethyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate (CAS: 1394040-78-8) is a positional isomer of the target compound, with nitrogen at position 2 instead of 1. This subtle change alters electronic distribution, as evidenced by differences in synthetic pathways and reactivity. For example, the 2-aza isomer is synthesized via reductive amination of cyanomethyl intermediates (e.g., methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate) using Raney nickel and hydrogenation . In contrast, 1-aza derivatives are often prepared through carbamate formation or Pd-catalyzed arylation . The 2-aza isomer has been discontinued in some catalogs, suggesting challenges in synthesis or application .

Table 1: Key Differences Between 1-Aza and 2-Aza Derivatives
Property Ethyl 8-Oxa-1-Azaspiro[4.5]decane-4-Carboxylate Ethyl 8-Oxa-2-Azaspiro[4.5]decane-4-Carboxylate
Nitrogen Position Position 1 Position 2
Molecular Formula C10H15NO3 C10H15NO3
Synthetic Route Carbamate alkylation Reductive amination
Commercial Availability Limited (specific suppliers) Discontinued

Substituent Variations: Ester Groups and Salt Forms

  • Ethyl vs. Methyl Esters : Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride (CAS: 2155855-02-8) demonstrates how ester size affects physicochemical properties. The methyl ester reduces steric bulk but increases polarity, while the hydrochloride salt enhances aqueous solubility (molecular weight: 235.71 vs. 201.23 for ethyl ester) .
  • Benzyl-Substituted Analogs : Ethyl 8-benzyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylate (CAS: 1454273-40-5) incorporates a benzyl group and a ketone, increasing molecular weight (317.38 g/mol) and lipophilicity. Such modifications are common in drug discovery to improve target affinity .

Functional Group Diversity: Ketones and Diones

  • 3-Oxo Derivatives : Ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylate (C11H16N2O3) contains a ketone group at position 3 and dual nitrogen atoms. The ketone enables further functionalization (e.g., Curtius rearrangement), making it a versatile intermediate in library synthesis .
  • Diones : Compounds like 8-azaspiro[4.5]decane-7,9-dione (CAS: n/a) exhibit higher oxidation states, improving metabolic stability but reducing synthetic accessibility .

Heteroatom Configuration: Mono-Aza vs. Diaza

For example, methyl 2,8-dibenzyl-2,8-diazaspiro[4.5]decane-4-carboxylate (C23H26N2O2) demonstrates increased structural complexity and pharmacological relevance .

Biological Activity

Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate is a compound of interest due to its potential biological activities, particularly as a ligand for sigma receptors. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on existing research.

This compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C11H19NO3
  • CAS Number : 1272656-90-2
  • Physical Form : Liquid
  • Purity : ≥95%

The compound is characterized by its spirocyclic structure, which is significant in its interaction with biological targets.

Sigma Receptor Affinity

Recent studies have highlighted the affinity of derivatives of this compound for sigma receptors, particularly σ1 receptors. A study reported that a series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinities for σ1 receptors (K_i values ranging from 0.47 to 12.1 nM) and moderate selectivity over σ2 receptors (K_i(σ2)/K_i(σ1) ratios between 2 and 44) .

Table 1: Sigma Receptor Binding Affinities of Derivatives

CompoundK_i (σ1) [nM]K_i (σ2) [nM]Selectivity Ratio (σ2/σ1)
Compound A0.4710.021
Compound B12.144.03.6
Compound C5.020.04.0

This selectivity indicates potential therapeutic applications in treating conditions linked to sigma receptor dysregulation, such as neurodegenerative diseases.

Imaging Applications

The compound has also been evaluated for use in positron emission tomography (PET) imaging. A radiolabeled version of the compound demonstrated high initial brain uptake in biodistribution studies in mice, suggesting its potential as a brain imaging agent targeting σ1 receptors .

Case Study: Radiolabeling and Biodistribution

In a notable study, the radiolabeled derivative [^18F]8 was synthesized and tested for biodistribution in mice:

  • Radiochemical Yield : 12–35%
  • Radiochemical Purity : >99%
  • Molar Activity : 94 - 121 GBq/μmol

Findings indicated significant accumulation in σ1 receptor-rich brain areas, with pretreatment using SA4503 leading to a marked reduction in the brain-to-blood ratio, confirming the specificity of the compound for σ1 receptors .

Q & A

Basic: What are the primary synthetic routes for Ethyl 8-oxa-1-azaspiro[4.5]decane-4-carboxylate, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via copper-catalyzed reactions using N-benzylacrylamides and ethyl bromodifluoroacetate to form difluoroalkylated derivatives . Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and selectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst loading : 5–10 mol% Cu(I) catalysts (e.g., CuBr) optimize cyclization efficiency.
    Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Validation by NMR and MS confirms structural integrity .

Advanced: How can researchers resolve contradictions in reported bioactivity data for spirocyclic compounds like this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial potency) often arise from:

  • Structural analogs : Minor substitutions (e.g., benzyl vs. methyl groups) alter binding affinity .
  • Assay variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to minimize false positives.
  • Metabolic stability : Assess degradation kinetics (HPLC-MS) to differentiate intrinsic activity vs. metabolite effects .
    Cross-validation with computational docking (e.g., AutoDock Vina) can identify critical interactions with targets like bacterial enzymes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm the spirocyclic scaffold (e.g., δ 4.2–4.5 ppm for ester protons, δ 170–175 ppm for carbonyl carbons) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 256.12) and fragmentation patterns .
  • IR Spectroscopy : Stretching bands at 1720 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (spirocyclic ether) validate functional groups .

Advanced: How can researchers design derivatives of this compound to enhance enzyme inhibition potency?

Answer:
Rational design strategies include:

  • Functional group substitution : Replace the ethyl ester with a carboxylic acid to improve hydrogen bonding with enzyme active sites (e.g., serine proteases) .
  • Stereochemical tuning : Introduce chiral centers via asymmetric catalysis to optimize target engagement (e.g., enantioselective synthesis using Ru-BINAP catalysts) .
  • Bioisosteric replacement : Substitute the spirocyclic oxygen with sulfur to modulate lipophilicity and metabolic stability .
    Screen derivatives using kinetic assays (e.g., KiK_i determination via fluorescence polarization) .

Basic: What are the documented biological activities of this compound and its analogs?

Answer:

  • Antimicrobial activity : Analogs with benzyl substituents show MIC values of 2–8 µg/mL against S. aureus .
  • Enzyme inhibition : Spirocyclic cores inhibit lipid-metabolizing enzymes (e.g., phospholipase A2) with IC50_{50} values <10 µM .
  • Neuroactivity : Structural analogs modulate serotonin receptors (5-HT2A_{2A}), suggesting potential for CNS drug development .

Advanced: What experimental strategies mitigate low yields in multi-step syntheses of spirocyclic compounds?

Answer:

  • Intermediate trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproduct formation in exothermic steps .
  • Catalyst screening : High-throughput experimentation (HTE) identifies optimal conditions (e.g., Pd/C for hydrogenation steps) .
    Yield optimization is validated by kinetic studies (e.g., Arrhenius plots for temperature-dependent steps) .

Basic: How do structural modifications influence the physicochemical properties of this compound?

Answer:

  • LogP adjustments : Adding fluorine atoms reduces logP (improves aqueous solubility) .
  • Melting point : Bulkier substituents (e.g., naphthoyl groups) increase crystallinity and melting points (>150°C) .
  • Stability : Electron-withdrawing groups (e.g., nitro) enhance oxidative stability in physiological buffers .

Advanced: How can researchers validate target engagement in cellular models using this compound?

Answer:

  • Chemical proteomics : Employ photoaffinity labeling (e.g., diazirine tags) to crosslink cellular targets .
  • Thermal shift assays : Monitor protein melting temperature shifts (ΔTm\Delta T_m) to confirm binding .
  • CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines to establish mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.